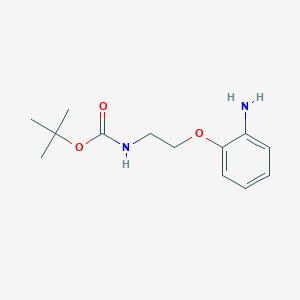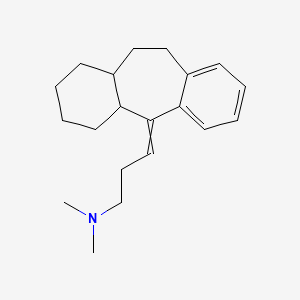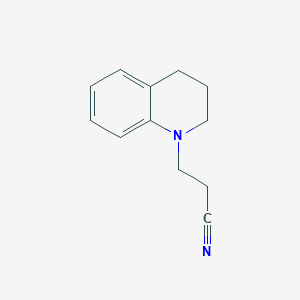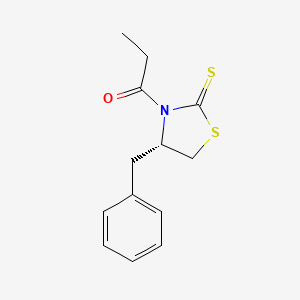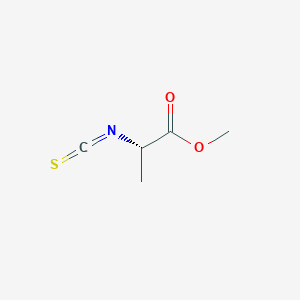
methyl (2S)-2-isothiocyanatopropanoate
描述
Methyl (2S)-2-isothiocyanatopropanoate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methyl ester of a chiral amino acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-isothiocyanatopropanoate typically involves the reaction of a chiral amino acid derivative with thiophosgene. The process can be summarized as follows:
Starting Material: The synthesis begins with the chiral amino acid, such as (S)-alanine.
Formation of Isothiocyanate: The amino group of the amino acid is first converted to an isothiocyanate group using thiophosgene (CSCl2) under basic conditions.
Esterification: The carboxyl group of the amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of (S)-alanine and thiophosgene.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like distillation and recrystallization to obtain the final product.
化学反应分析
Types of Reactions: Methyl (2S)-2-isothiocyanatopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the isothiocyanate group can yield amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines (R-NH2) and alcohols (R-OH) under mild conditions.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Sulfonyl Derivatives: Formed from oxidation.
Amines: Formed from reduction.
科学研究应用
Methyl (2S)-2-isothiocyanatopropanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with antimicrobial and anticancer properties.
Biological Studies: Employed in studies to understand the reactivity and behavior of isothiocyanate-containing compounds in biological systems.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (2S)-2-isothiocyanatopropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The molecular targets and pathways involved include:
Protein Modification: The isothiocyanate group can react with thiol groups in cysteine residues, leading to protein modification and potential inhibition of enzyme activity.
DNA Interaction: The compound can interact with nucleophilic sites in DNA, potentially leading to DNA damage and apoptosis in cancer cells.
相似化合物的比较
Methyl (2S)-2-isothiocyanatopropanoate can be compared with other similar compounds, such as:
Phenyl Isothiocyanate: Similar in reactivity but differs in the aromatic ring structure.
Allyl Isothiocyanate: Known for its presence in mustard oil, it has a different alkyl group.
Benzyl Isothiocyanate: Contains a benzyl group, making it more hydrophobic.
Uniqueness: this compound is unique due to its chiral center and the presence of a methyl ester group, which can influence its reactivity and biological activity compared to other isothiocyanates.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
methyl (2S)-2-isothiocyanatopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBLTIOKKCLSD-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943362 | |
| Record name | Methyl N-(sulfanylidenemethylidene)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21055-39-0 | |
| Record name | Methyl N-(sulfanylidenemethylidene)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


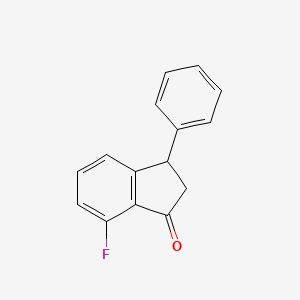
![N-(4-chlorophenyl)-N'-{2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}urea](/img/structure/B3120343.png)
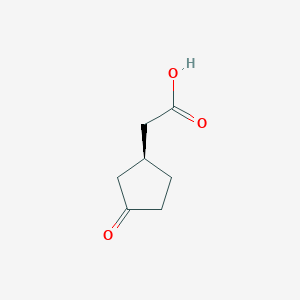
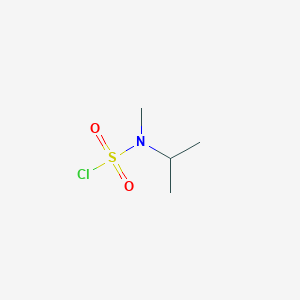

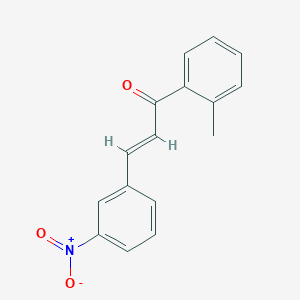

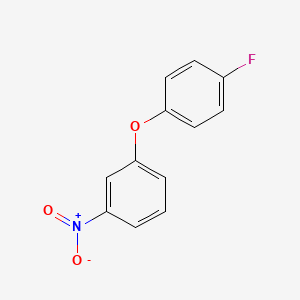
![3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3120401.png)
